molecular formula C₂₄H₂₉N₃O₇ B1146489 Unii-86rmp4zcd8 CAS No. 32598-29-1

Unii-86rmp4zcd8

Cat. No. B1146489
CAS RN: 32598-29-1
M. Wt: 471.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-86rmp4zcd8, also known as 8-chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, is a synthetic compound that has recently been studied for its potential applications in laboratory experiments. This compound has a wide range of biochemical and physiological effects, and its synthesis method has been well-studied. In

Scientific Research Applications

Collaborative Working Environments for Large Scale Environmental Models

Large scientific applications often involve geographically dispersed teams, necessitating collaborative working environments. The Unified Air Pollution Model (UNI-DEM) is an example where such an environment is crucial. It's developed and constantly refined by various European institutes, highlighting the importance of collaboration tools in facilitating remote job submission, file transfer, and application-centric facilities for large scientific applications (Şahin et al., 2009).

Enhancing Scientific Research Management

The Information System of Scientific Research Management (ISRM) in colleges and universities is pivotal for scientific research management, especially in the context of a campus network. It aids in the effective utilization of information and significantly improves scientific research management by offering functions, realization, and design for the ISRM database (Pan Lei, 2001).

Transforming Basic Research into Practical Innovations

The translation of basic scientific research into deployable innovations has a profound impact on society. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in this transformation. They provide training, education, and financial support tailored to the innovator's aspirations and the venture's needs, bridging the gap between research and practical applications (Giordan et al., 2011).

Enabling Technologies for Data-Intensive Analysis Processes

To support data-intensive scientific research, essential requirements such as interoperability, integration, automation, reproducibility, and efficient data handling must be met. Hybrid technologies involving workflow, service, and portal technologies are pivotal in satisfying these requirements and supporting the diverse needs of scientific processes (Yao et al., 2014).

Implementing Framework Programs in Public Institutions

Managing Framework Programs, like the FP7 Projects, involves developing dedicated procedures and good practices in project management. This management is essential for successfully addressing national and EU problems through scientific support and ensuring the effective implementation of these projects in public institutions (Vulturescu, 2012).

Mechanism of Action

Target of Action

Unii-86rmp4zcd8, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary target of this compound is the CD19 antigen present on B cells . The role of this target is crucial in the treatment of patients with relapsed and refractory mantle cell lymphoma .

Mode of Action

Brexucabtagene autoleucel employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to bind to and destroy cancerous cells expressing the CD19 antigen . The interaction with its targets results in the activation of the immune response against the cancerous cells .

Biochemical Pathways

The biochemical pathways affected by Brexucabtagene autoleucel involve the activation of T cells against cancerous cells. The binding of the CAR T cells to the CD19 antigen on the cancerous cells triggers an immune response, leading to the destruction of the cancerous cells . The downstream effects include the reduction of the tumor burden and potential remission of the disease .

Pharmacokinetics

The pharmacokinetics of Brexucabtagene autoleucel involves the administration of the CAR T cells into the patient’s body. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unique as it involves living cells. The CAR T cells are distributed throughout the body, particularly in areas with a high concentration of cancerous cells. The impact on bioavailability is significant as the CAR T cells can directly interact with their targets .

Result of Action

The result of the action of Brexucabtagene autoleucel is the potential reduction or elimination of the cancerous cells in patients with relapsed and refractory mantle cell lymphoma . On a molecular level, the binding of the CAR T cells to the CD19 antigen triggers an immune response that leads to the destruction of the cancerous cells . On a cellular level, this results in a decrease in the number of cancerous cells .

Action Environment

The action environment of Brexucabtagene autoleucel is within the human body, specifically in areas where there is a high concentration of cancerous cells. Environmental factors such as the patient’s overall health, the stage of the disease, and the presence of other medical conditions can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Cellular Effects

The cellular effects of Unii-86rmp4zcd8 are currently unknown. Given its structural similarity to Minocycline, it may influence cell function in a similar manner. Minocycline is known to impact cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on Minocycline have shown dose-dependent effects, including both therapeutic and toxic effects at high doses . Similar studies on this compound could provide valuable insights into its dosage effects.

properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33)/t10-,12-,18-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWRVEPIOJPBBO-LRSHKJBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32598-29-1
Record name Minocycline 7-ethyl analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MINOCYCLINE 7-ETHYL ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86RMP4ZCD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.